

Application Note: Quantitative Analysis of Hexacosanoic Acid-d4-1 by LC-MS/MS

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Compound of Interest		
Compound Name:	Hexacosanoic acid-d4-1	
Cat. No.:	B12422391	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexacosanoic acid, also known as cerotic acid (C26:0), is a very-long-chain saturated fatty acid (VLCFA). Elevated levels of C26:0 are a key biomarker for peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[1][2][3][4] Accurate and sensitive quantification of VLCFAs in biological matrices is crucial for the diagnosis and monitoring of these diseases. Stable isotope-labeled internal standards, such as **hexacosanoic acid-d4-1**, are essential for reliable quantification by mass spectrometry, as they correct for matrix effects and variations during sample preparation and analysis. This application note provides a detailed protocol for the analysis of **hexacosanoic acid-d4-1** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a liquid-liquid extraction procedure to isolate fatty acids from a biological matrix, such as plasma or dried blood spots. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

Experimental Protocols



- 1. Materials and Reagents
- Hexacosanoic acid-d4-1 (analyte)
- Hexacosanoic acid (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Isopropanol (LC-MS grade)
- Water (LC-MS grade)
- Ammonium acetate
- Formic acid
- Hydrochloric acid (HCl)
- Iso-octane
- Biological matrix (e.g., plasma, dried blood spots)
- 2. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methods for extracting free fatty acids from biological samples.[5] [6][7]

- To 100 μ L of plasma sample, add 10 μ L of the internal standard solution (hexacosanoic acid in methanol).
- Add 200 μL of methanol to precipitate proteins and lyse cells.
- Acidify the mixture to a final concentration of approximately 25 mM with HCl to ensure the fatty acids are in their protonated form.
- Add 1 mL of iso-octane to the sample tube.



- Vortex the tube vigorously for 1 minute to ensure thorough mixing.
- Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (iso-octane) to a clean tube.
- Repeat the extraction (steps 4-7) on the remaining aqueous layer to maximize recovery.
- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following tables summarize the instrumental parameters for the LC-MS/MS analysis. These parameters are based on typical methods for VLCFA analysis and may require optimization for specific instrumentation.[3][7]

Table 1: Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
Mobile Phase A	Water with 2 mM Ammonium Acetate and 0.1% Formic Acid
Mobile Phase B	Acetonitrile/Isopropanol (90:10, v/v) with 2 mM Ammonium Acetate and 0.1% Formic Acid
Gradient	0-1 min: 50% B, 1-8 min: 50-100% B, 8-10 min: 100% B, 10.1-12 min: 50% B
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μL



Table 2: Mass Spectrometry (MS/MS) Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	150 °C
Desolvation Temperature	600 °C[3]
Capillary Voltage	3.0 kV
Gas Flow (Desolvation)	800 L/hr
Gas Flow (Cone)	150 L/hr

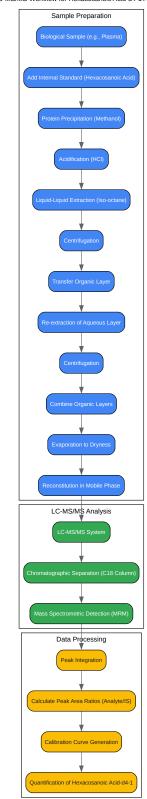
Table 3: MRM Transitions for Hexacosanoic Acid Analysis

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Dwell Time (ms)	Collision Energy (eV)
Hexacosanoic Acid-d4-1	400.4	59.0	100	35
Hexacosanoic Acid (IS)	395.4	59.0	100	35

Note: The precursor ion in negative mode is [M-H]. The product ion m/z 59.0 corresponds to the acetate ion [CH3COO]-, a common fragment for fatty acids. These values are representative and should be optimized for the specific instrument used.*

Workflow Diagram





LC-MS/MS Workflow for Hexacosanoic Acid-d4-1 Analysis

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Caption: Experimental workflow for the quantification of **hexacosanoic acid-d4-1**.



Data Presentation and Analysis

The concentration of **hexacosanoic acid-d4-1** in the samples is determined by constructing a calibration curve. The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of **hexacosanoic acid-d4-1** by LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry conditions, offers a robust and sensitive approach for researchers, scientists, and drug development professionals working with verylong-chain fatty acids. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for various research and clinical applications.

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